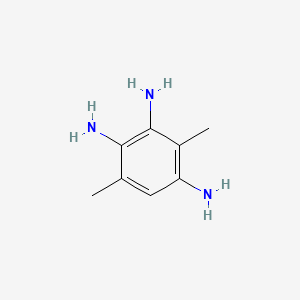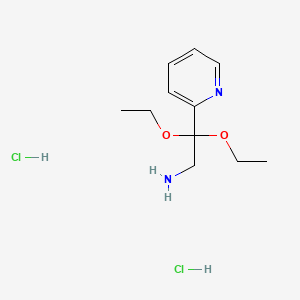![molecular formula C33H32N2O3 B561129 2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene] CAS No. 105893-61-6](/img/structure/B561129.png)
2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound with the molecular formula C34H34N2O3 and a molecular weight of 518.65 g/mol . This compound is known for its application as a black fluoran thermopressure-sensitive dye, which is based on the xanthene type of parent structure .
Méthodes De Préparation
The synthesis of 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one involves several steps. One common method includes the reaction of 2-[4-(N-ethyl-N-isopentyl)amino-2-hydroxy-benzoyl]sodium benzoate with 4-methoxy-2-methyldiphenylamine in concentrated sulfuric acid . The reaction mixture is maintained at a specific temperature and stirred for a set duration. After the reaction, the mixture is added to ice water, filtered, and washed thoroughly with water. The resulting product is then neutralized with sodium hydroxide and recrystallized using toluene to obtain the final compound .
Analyse Des Réactions Chimiques
2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the anilino and ethylamino groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one involves the cracking of the lactone ring in the molecule when it comes into contact with a color developer (such as acid clay or bisphenol A). This reaction leads to the development of color, which is the basis for its use in thermal and pressure-sensitive recording materials .
Comparaison Avec Des Composés Similaires
Similar compounds to 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one include:
3-N-Isoamyl-N-ethylamino-6-methyl-7-anilinofluoran: This compound shares a similar structure and is also used as a thermal and pressure-sensitive dye.
2’-Anilino-6’-(N-ethylisopentylamino)-3’-methylspiro[phthalide-3,9’-[9H]xanthene]: Another similar compound with comparable applications.
The uniqueness of 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one lies in its high melting point crystalline form, which offers advantages such as fast color development and resistance to fading .
Propriétés
Numéro CAS |
105893-61-6 |
|---|---|
Formule moléculaire |
C33H32N2O3 |
Poids moléculaire |
504.63 |
Nom IUPAC |
2/'-anilino-6/'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9/'-xanthene]-1-one |
InChI |
InChI=1S/C33H32N2O3/c1-4-35(19-18-22(2)3)25-15-16-28-31(21-25)37-30-17-14-24(34-23-10-6-5-7-11-23)20-29(30)33(28)27-13-9-8-12-26(27)32(36)38-33/h5-17,20-22,34H,4,18-19H2,1-3H3 |
Clé InChI |
OCGPTQPJTVEMPN-UHFFFAOYSA-N |
SMILES |
CCN(CCC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Synonymes |
2/'-Anilino-6/'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9/'-[9H]xanthene] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561046.png)
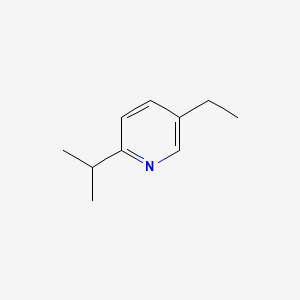


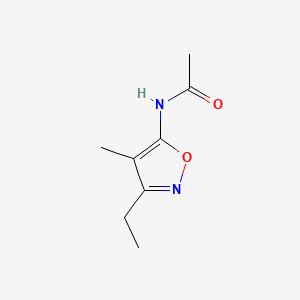
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate](/img/structure/B561054.png)
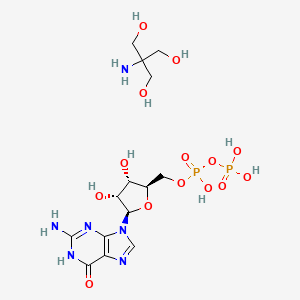
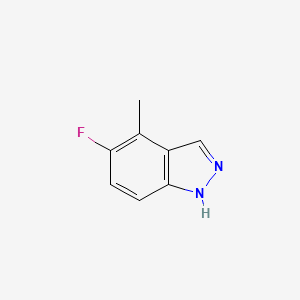
![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/new.no-structure.jpg)
![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)
